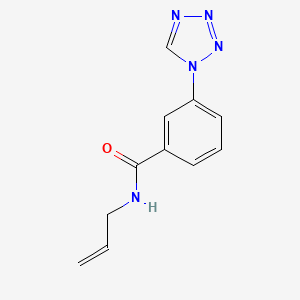
2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide, also known as MNMB, is a chemical compound that belongs to the class of benzamides. It is a yellow crystalline powder that is soluble in organic solvents but insoluble in water. MNMB has been the subject of scientific research due to its potential as a pharmacological agent. In
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide is not fully understood. However, it has been suggested that 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide exerts its pharmacological effects by modulating the activity of enzymes and receptors involved in inflammation, pain, and neurodegeneration. 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate pain and inflammation. 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has also been found to reduce the expression of inducible nitric oxide synthase (iNOS), which is involved in the synthesis of nitric oxide (NO) that mediates inflammation and neurodegeneration. Additionally, 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of synaptic plasticity and neuroprotection.
Advantages and Limitations for Lab Experiments
2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has several advantages for lab experiments. It is a stable and well-characterized compound that can be synthesized in high purity and yield. 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide is also soluble in organic solvents, which makes it easy to handle and administer in experiments. However, 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has some limitations for lab experiments. It has low water solubility, which may limit its bioavailability and efficacy in vivo. 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide also has a relatively short half-life, which may require frequent dosing in experiments.
Future Directions
For the study of 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide include investigating its potential as a therapeutic agent for neurodegenerative diseases and cancer, elucidating its mechanism of action, and developing more potent and selective analogs.
Synthesis Methods
2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide can be synthesized by reacting 2-methoxyaniline with 2-methyl-4-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide as a yellow crystalline solid with a purity of over 98%.
Scientific Research Applications
2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has been studied for its potential as a pharmacological agent. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has been investigated as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-9-11(17(19)20)7-8-13(10)16-15(18)12-5-3-4-6-14(12)21-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDIUSIOHVNRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387007 |
Source


|
| Record name | 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide | |
CAS RN |
5944-67-2 |
Source


|
| Record name | 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5218077.png)


![2-[4-[(benzylamino)(hydroxy)methylene]-1(4H)-pyridinyl]-1-(4-methylphenyl)ethanone](/img/structure/B5218101.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218116.png)


![2,2'-(8,8-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecane-1,4-diyl)diacetonitrile](/img/structure/B5218134.png)
![(1R*,3S*,6R*,8S*)-4-{3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5218141.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide](/img/structure/B5218150.png)
![2-{[4-(2,3-dichlorophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5218161.png)
![N-(3-bromo-4-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5218173.png)
![1-(2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5218180.png)